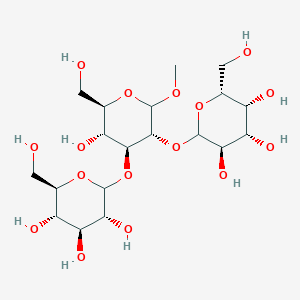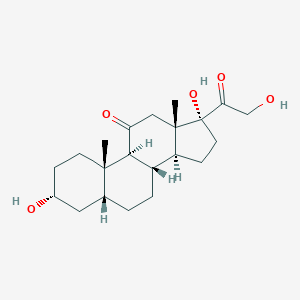
アラントイン酸
概要
説明
Allantoic acid is a member of the class of ureas that consists of acetic acid in which the two methyl hydrogens are replaced by carbamoylamino groups respectively. It has a role as a plant metabolite and a mouse metabolite. It is a conjugate acid of an allantoate.
Allantoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Allantoic acid is a natural product found in Ilex paraguariensis, Arabidopsis thaliana, and other organisms with data available.
Allantoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
科学的研究の応用
植物の非生物的ストレス耐性
アラントインはプリン代謝経路の中間生成物であり、植物内の窒素動員に重要な役割を果たします。それがストレス耐性にどのように貢献するかを以下に示します。
- 干ばつ耐性: アラントインの生合成と蓄積の増加は、干ばつ耐性の向上と相関しています。 アラントインはABA(アブシジン酸)生合成遺伝子を活性化し、さらにRD26や29、CAT2、Mn/Fe/Cu/Znスーパーオキシドジスムターゼ、SOS1などの下流のストレス関連遺伝子を誘導します .
シグナル分子とクロストーク
アラントインの外用は、シグナル分子として作用し、ABAとJA(ジャスモン酸)経路間の複雑なクロストークを調整します。 この相互作用は、植物のストレス耐性をさらに高めます .
キン認識と植物間相互作用
最近の研究は、アラントインが植物間のキン認識に役割を果たしていることを示唆しています。 アラントインは、隣接する植物間のコミュニケーションを促進し、植物間相互作用におけるシグナル分子としての重要性を強調しています .
化粧品と医薬品への応用
植物における役割を超えて、アラントインは実用的な応用があります。
窒素のリサイクルと代謝
アラントインは窒素リサイクラーとして機能し、植物の窒素利用効率に貢献しています。 その代謝調節は、植物の健康とストレス応答に影響を与えます .
要約すると、アラントインは、ストレス耐性、シグナル伝達、実用的な応用など、幅広い影響を持つ汎用性の高い化合物として登場します。その多面的役割は、科学的な探求の魅力的な対象となっています。 🌿🔍
より詳細な内容については、以下の引用された研究論文を参照してください。
- アラントイン:植物の非生物的ストレス耐性における新たな役割(Harmeet Kaur et al., 2021)
- 窒素分子センシングシステム、…(Frontiers, 2018)
- アラントイン:…ための潜在的な化合物(Plants, 2023)
作用機序
Target of Action
The primary target of allantoic acid is the enzyme allantoate amidohydrolase . This enzyme is found in organisms like Escherichia coli . Allantoate amidohydrolase plays a crucial role in the metabolism of allantoic acid, facilitating its conversion into other compounds .
Mode of Action
Allantoic acid is produced from allantoin by the enzyme allantoinase . This enzyme, encoded by the gene AllB in Escherichia coli and other bacteria, catalyzes the hydrolysis of allantoin to form allantoic acid .
Biochemical Pathways
Allantoic acid is an intermediate product of the purine catabolic pathway, which helps in nitrogen mobilization in plants . It is produced from uric acid, a degradation product of nucleic acids, by the action of urate oxidase (uricase) . Allantoic acid is involved in increasing stress tolerance in plants, activating ABA (abscisic acid) biosynthetic genes which in turn activate downstream stress-related genes .
Pharmacokinetics
It is known that allantoic acid is a major metabolic intermediate in most organisms . It is produced from uric acid and is found in various products such as oral hygiene products, shampoos, lipsticks, anti-acne products, sun care products, and clarifying lotions .
Result of Action
The action of allantoic acid results in various molecular and cellular effects. For instance, in plants, allantoic acid serves as an important nitrogen form transported from source to sink . It activates many known intermediate stress pathway genes and hormones for offering stress tolerance .
Action Environment
The action of allantoic acid can be influenced by environmental factors. For example, in plants, the expression of genes coding for ureide permease, which transports allantoic acid, is upregulated under nitrogen-deficient conditions . This suggests that the action and efficacy of allantoic acid can be influenced by the availability of nutrients in the environment .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Allantoin, from which Allantoic acid is derived, has emerged as a molecule involved in increasing stress tolerance in plants . It has been attributed to the role of kin recognition in plants, which highlights its role as a signal molecule that facilitates inter-plant interactions . This suggests potential future directions in the study of Allantoic acid and its role in plant stress tolerance and inter-plant communication.
生化学分析
Biochemical Properties
Allantoic acid is an intermediate product of purine catabolic pathway . It interacts with the enzyme allantoinase, which catalyzes the conversion of allantoin to allantoic acid . This interaction is crucial in the biochemical reactions involving nitrogen mobilization in plants .
Cellular Effects
Allantoic acid plays a significant role in various types of cells and cellular processes. It influences cell function by participating in nitrogen mobilization, thereby supporting plant growth and development . It also activates stress-responsive genes and reactive oxygen species (ROS) scavenging enzymes, enhancing tolerance against stress conditions .
Molecular Mechanism
The molecular mechanism of allantoic acid involves its interaction with the enzyme allantoinase. This enzyme catalyzes the conversion of allantoin to allantoic acid, exerting its effects at the molecular level . The process involves binding interactions with the enzyme, leading to changes in gene expression related to nitrogen mobilization and stress tolerance .
Metabolic Pathways
Allantoic acid is involved in the purine catabolic pathway . It interacts with the enzyme allantoinase, which is a part of this metabolic pathway
Transport and Distribution
Allantoic acid is transported to the aerial part of plants through ureide permease, where it activates many known intermediate stress pathway genes and hormones for offering stress tolerance
特性
IUPAC Name |
2,2-bis(carbamoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O4/c5-3(11)7-1(2(9)10)8-4(6)12/h1H,(H,9,10)(H3,5,7,11)(H3,6,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCLJNSWZCHRKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(NC(=O)N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059187 | |
| Record name | Bis((aminocarbonyl)amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Allantoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11706 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Allantoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99-16-1 | |
| Record name | Allantoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allantoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2-bis[(aminocarbonyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis((aminocarbonyl)amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diureidoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.487 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLANTOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02WGT7SHWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allantoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 - 181 °C | |
| Record name | Allantoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are allantoin and allantoic acid, and why are they important in certain plants?
A1: Allantoin and allantoic acid are nitrogen-containing compounds called ureides. In certain plants, particularly legumes like soybeans and cowpeas, they serve as the primary transport forms of nitrogen from the nitrogen-fixing root nodules to the rest of the plant [, , , , , ].
Q2: Where are allantoin and allantoic acid synthesized in legume nodules?
A2: Research suggests that the synthesis of allantoin and allantoic acid occurs in the plant cell cytosol of the nodules, not within the nitrogen-fixing bacteroids themselves [, , ].
Q3: How are allantoin and allantoic acid transported within the plant?
A3: These ureides are primarily transported through the plant's vascular system, specifically the xylem, which carries water and nutrients from roots to shoots [, , , ].
Q4: Do all soybean cultivars degrade allantoic acid in the same way?
A4: Interestingly, research suggests that different soybean cultivars may utilize different enzymatic pathways for allantoic acid degradation. For instance, the cultivar Maple Arrow relies on the allantoate amidinohydrolase pathway, while the cultivar Williams utilizes the allantoate amidohydrolase pathway []. This difference could have implications for nitrogen use efficiency and response to stress.
Q5: How does manganese (Mn) nutrition affect ureide degradation in soybean?
A5: The allantoate amidohydrolase enzyme involved in ureide breakdown in some soybean cultivars requires manganese as a cofactor [, ]. Consequently, manganese deficiency can hinder ureide degradation, leading to their accumulation in leaves and potentially inhibiting nitrogen fixation [].
Q6: Can manipulating ureide transport impact plant growth and development?
A6: Studies have shown that overexpressing ureide permease transporters (UPS) in non-fixing soybean plants can enhance the transport of ureides. This, in turn, can lead to increased ureide synthesis, improved nitrogen and carbon assimilation, enhanced photosynthesis, and ultimately, better plant growth and seed yield [].
Q7: Does allantoic acid play a signaling role in soybean plants?
A7: There is evidence to suggest that allantoic acid may act as a signaling molecule, communicating nitrogen status from the nodules to the leaves. Studies have shown that allantoic acid can inhibit constitutive nitrate reductase activity (cNRA) in soybean leaves, possibly regulating nitrogen assimilation from different sources [].
Q8: What is the role of purine metabolism in allantoin and allantoic acid synthesis?
A8: In plants and some microorganisms, allantoin and allantoic acid are synthesized through the breakdown of purines, nitrogen-containing compounds found in DNA and RNA [, , , , , , , , ].
Q9: Which enzymes are involved in the purine catabolism pathway leading to allantoic acid?
A9: The key enzymes include:
- Allantoicase: Hydrolyzes allantoic acid to urea and glyoxylate (in some organisms) [, , , , , , , , ].
Q10: How does the inhibitor allopurinol affect ureide synthesis?
A10: Allopurinol is a known inhibitor of xanthine dehydrogenase, a key enzyme in the purine degradation pathway. Studies have shown that treating soybean plants with allopurinol significantly reduces the levels of allantoin and allantoic acid, leading to the accumulation of xanthine in the nodules []. This confirms the role of the purine degradation pathway in ureide biosynthesis.
Q11: How do oxygen levels influence ureide synthesis in cowpea nodules?
A11: Studies using cell-free extracts from cowpea nodules demonstrated that oxygen levels significantly influence ureide synthesis. Low oxygen concentrations, which suppressed uricase activity, led to decreased ureide synthesis and increased uric acid accumulation. Conversely, higher oxygen levels stimulated uricase activity, leading to increased ureide synthesis, primarily allantoin []. This highlights the crucial role of uricase and oxygen availability in regulating ureide biosynthesis.
Q12: Do other organisms besides plants utilize allantoic acid?
A12: Yes, allantoic acid is found in various organisms, including fungi, bacteria, and animals, although its specific roles and metabolic pathways may differ [, , , , , ].
Q13: How do mosquitoes utilize allantoic acid?
A13: Recent research revealed an unexpected pathway in Aedes aegypti mosquitoes where uric acid is converted to urea through an amphibian-like uricolytic pathway involving allantoin and allantoic acid as intermediates []. This finding has significant implications for understanding mosquito nitrogen metabolism and could lead to new mosquito control strategies.
Q14: Can allantoic acid and related compounds act as attractants or repellents for organisms?
A14: Interestingly, certain concentrations of allantoic acid have been shown to repel dauerlarvae of the insect-parasitic nematode Neoaplectana carpocapsae, while other purine-related compounds like uric acid, xanthine, and allantoin act as attractants for the nematode []. This suggests a potential role for these compounds in ecological interactions and host-seeking behavior.
Q15: What analytical techniques are used to study allantoin and allantoic acid in plants?
A15: Various methods have been employed to quantify and analyze allantoin and allantoic acid in plant tissues and xylem sap, including:
- Spectrophotometry: This method, often coupled with specific colorimetric reagents like phenylhydrazine, allows for the quantification of ureides based on their absorbance properties [, , ].
- High-Performance Liquid Chromatography (HPLC): HPLC provides a more sensitive and selective method for separating and quantifying allantoin and allantoic acid in complex plant extracts [, , , ].
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and specificity for measuring ureide concentrations and can also be used for stable isotope labeling studies to trace the fate of nitrogen in plants [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-[(6R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B135519.png)

![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)








